Enantiomeric Purity: Quantified Optical Rotation for Reproducible L-Peptide Synthesis
Boc-Nle-OH exhibits a defined specific optical rotation of [α]20/D −8±1° (c = 1% in methanol), confirming its L-enantiomeric purity . In contrast, the D-enantiomer, Boc-D-norleucine, shows a rotation of [α]20/D +8±1° . This quantifiable optical activity serves as a critical quality attribute for ensuring stereochemical fidelity in peptide synthesis, as use of the incorrect enantiomer or a racemic mixture would yield a different diastereomeric product with altered biological properties .
| Evidence Dimension | Optical Rotation (Enantiomeric Purity) |
|---|---|
| Target Compound Data | [α]20/D −8±1° (c = 1% in methanol) |
| Comparator Or Baseline | Boc-D-norleucine: [α]20/D +8±1° (c = 1% in methanol) |
| Quantified Difference | Opposite sign of rotation, confirming distinct enantiomers |
| Conditions | Solvent: Methanol, Concentration: 1% (c=1), Temperature: 20°C |
Why This Matters
Verification of optical rotation ensures procurement of the correct L-enantiomer, essential for synthesizing bioactive L-peptides.
